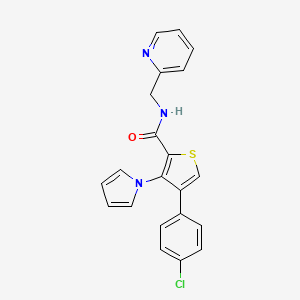

4-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3OS/c22-16-8-6-15(7-9-16)18-14-27-20(19(18)25-11-3-4-12-25)21(26)24-13-17-5-1-2-10-23-17/h1-12,14H,13H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTNIRADVDASMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene core. One common approach is the reaction of 4-chlorophenylboronic acid with 2-pyridinemethylamine in the presence of a palladium catalyst under Suzuki coupling conditions. The resulting intermediate is then subjected to further reactions to introduce the pyrrole group and complete the carboxamide formation.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to handle the chemical reactions. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: The oxidation of the thiophene ring can lead to the formation of thiophene-2-carboxylic acid derivatives.

Reduction: Reduction of the compound can result in the formation of reduced thiophene derivatives.

Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.

Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

- 4-(4-Methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1291855-61-2) : Key Differences: Replaces the 4-chlorophenyl group with a 4-methylphenyl and substitutes the pyridin-2-ylmethyl amide with a simpler N-propyl group.

Variations in the Amide Substituent

Two analogues from highlight the impact of modifying the carboxamide side chain:

4-(4-Chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide :

- Molecular Formula : C₂₃H₁₇ClN₂O₃S | Molecular Weight : 436.92

- Structure : The amide is linked to a benzodioxin group, introducing an oxygen-rich aromatic system. This may enhance solubility or confer selectivity for targets requiring polar interactions.

This could improve binding to hydrophobic enzyme pockets but reduce aqueous solubility.

Core Heterocycle and Functional Group Modifications

- Methyl 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate : Key Differences: Incorporates a pyrazolopyrimidine-chromenone fused system and a methyl ester instead of a carboxamide. Data: Melting point 227–230°C; mass 560.2 (M⁺+1). The ester group may serve as a prodrug moiety, while the fluorinated chromenone could enhance metabolic stability.

Data Table: Structural and Physicochemical Comparison

Discussion of Substituent Effects

- Chlorophenyl vs. Methylphenyl : The chloro group’s electronegativity may enhance binding to electron-rich enzyme regions, whereas methylphenyl could improve lipid bilayer penetration .

- Amide Side Chains : Pyridin-2-ylmethyl (target) offers hydrogen-bonding and π-stacking via the pyridine ring. Phenethyl () prioritizes hydrophobicity, while benzodioxin introduces polarity .

- Heterocyclic Additions: The pyrazolopyrimidine-chromenone system () suggests a broader pharmacophore for multi-target activity, albeit with increased synthetic complexity .

Biological Activity

The compound 4-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, kinase inhibition, and other therapeutic potentials.

Chemical Structure

The compound can be represented structurally as follows:

Key Features:

- Contains a thiophene ring, which is known for its diverse biological activities.

- Incorporates a chlorophenyl group that enhances its pharmacological profile.

- The pyridine and pyrrole moieties contribute to its interaction with biological targets.

Anticancer Properties

Recent studies have demonstrated promising anticancer activity of related compounds that share structural similarities with the target compound. For instance, compounds featuring the 4-chlorophenyl group have shown significant inhibitory effects against glioblastoma cell lines.

In a study involving N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, one derivative exhibited a potent effect against glioblastoma cells by inhibiting the AKT2/PKBβ kinase pathway, which is crucial in tumor progression and survival. This compound demonstrated an EC50 value in the low micromolar range, indicating strong efficacy against cancer cells while maintaining low toxicity towards non-cancerous cells .

| Compound | Activity | Target | EC50 (µM) |

|---|---|---|---|

| 4j | Anti-glioma | AKT2/PKBβ | 12-14 |

Kinase Inhibition

The compound's potential as a kinase inhibitor has been highlighted in various studies. Kinases play pivotal roles in signaling pathways related to cell growth and survival. The inhibition of specific kinases can lead to reduced cancer cell proliferation.

In vitro assays have shown that certain derivatives of the compound inhibit multiple kinases with specificity towards AKT isoforms. For example, compound 4j from the pyrano[2,3-c]pyrazole series inhibited AKT2 specifically at concentrations significantly lower than those affecting other kinases, suggesting a targeted therapeutic approach .

Case Studies

- Study on Glioblastoma: In a controlled study, a series of compounds similar to our target were screened against glioblastoma cell lines. The most effective compound inhibited 3D neurosphere formation in patient-derived glioma stem cells, showcasing its potential as a therapeutic agent for aggressive brain tumors .

- Kinase Profiling: A detailed kinase profiling revealed that the compound exhibited selective inhibition of AKT2/PKBβ among 139 kinases tested. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.